Epifluorohydrin

Descripción

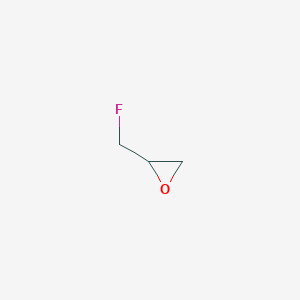

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(fluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO/c4-1-3-2-5-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFAHDAXIUURLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO | |

| Record name | EPIFLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025244 | |

| Record name | 1,2-Epoxy-3-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Epifluorohydrin is a clear colorless liquid. (NTP, 1992) | |

| Record name | EPIFLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

185 to 187 °F at 760 mmHg (NTP, 1992) | |

| Record name | EPIFLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

40 °F (NTP, 1992) | |

| Record name | EPIFLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 61 °F (NTP, 1992) | |

| Record name | EPIFLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.09 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | EPIFLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

503-09-3 | |

| Record name | EPIFLUOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Epifluorohydrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Epoxy-3-fluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epifluorohydrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epifluorohydrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Epoxy-3-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-epoxy-3-fluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-EPOXY-3-FLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZZ4ROH5IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epifluorohydrin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 503-09-3

Abstract

Epifluorohydrin, also known as (fluoromethyl)oxirane or 1,2-epoxy-3-fluoropropane, is a fluorinated epoxide of significant interest in organic synthesis and medicinal chemistry.[1] Its unique combination of a reactive epoxide ring and a fluorine-substituted methyl group makes it a valuable building block for the introduction of fluorine into more complex molecules. This guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential biological significance.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C₃H₅FO.[1] The presence of the highly electronegative fluorine atom significantly influences its physical and chemical properties. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 503-09-3 | |

| Molecular Formula | C₃H₅FO | |

| Molecular Weight | 76.07 g/mol | [1] |

| Boiling Point | 85-86 °C (lit.) | |

| Density | 1.067 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.368 (lit.) | |

| Flash Point | 4 °C (39.2 °F) - closed cup | |

| Solubility | Soluble in water and chloroform. | [1][2] |

| Appearance | Colorless liquid | [2] |

Synthesis and Purification

While specific, detailed industrial synthesis protocols for this compound are not widely published, a common and effective method for the preparation of epihalohydrins is the cyclization of the corresponding halohydrin.[3][4] This approach can be adapted for the synthesis of this compound. An alternative "green" route, inspired by the synthesis of epichlorohydrin from glycerol, a byproduct of biodiesel production, is also plausible.[5][6][7][8]

Proposed Synthesis via Halohydrin Cyclization

This method involves the dehydrohalogenation of a fluorinated propanol in the presence of a base.

Experimental Protocol:

-

Formation of the Halohydrin Intermediate: 3-Fluoropropene is reacted with a source of hypohalous acid (e.g., N-bromosuccinimide in the presence of water) to form the corresponding halohydrin, 1-bromo-3-fluoro-2-propanol.

-

Ring Closure: The resulting halohydrin is treated with a strong base, such as sodium hydroxide, to induce intramolecular Williamson ether synthesis. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the halogen, displacing it and forming the epoxide ring.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the pure product.

References

- 1. 1,2-Epoxy-3-fluoropropane | C3H5FO | CID 10418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. adipogen.com [adipogen.com]

- 3. EP0866064A1 - Improved process for the preparation of trifluoromethyloxirane - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Towards sustainable manufacture of epichlorohydrin from glycerol using hydrotalcite-derived basic oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 7. aidic.it [aidic.it]

- 8. researchgate.net [researchgate.net]

Theoretical Insights into the Reactivity of Epifluorohydrin: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of epifluorohydrin's reactivity, a cornerstone for its application in medicinal chemistry and drug development. By leveraging computational chemistry, we can elucidate the complex reaction mechanisms, predict regioselectivity, and understand the kinetic and thermodynamic factors governing its transformations. This guide synthesizes key findings from theoretical studies on fluorinated epoxides to provide a comprehensive framework for anticipating the chemical behavior of this compound.

Core Concepts: The Influence of Fluorine on Epoxide Reactivity

The presence of a fluorine atom significantly alters the electronic properties of the epoxide ring, leading to distinct reactivity patterns compared to its non-fluorinated or chlorinated analogs. Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding these effects. A key finding from computational analyses of similar perfluorinated epoxides, such as hexafluoropropylene oxide (HFPO), reveals that the regioselectivity of nucleophilic attack does not always follow classical steric hindrance rules.[1][2]

Under neutral or basic conditions, nucleophiles are generally expected to attack the less sterically hindered carbon of an epoxide. However, in fluorinated epoxides, electronic effects can dominate. Computational studies have shown that nucleophilic attack can preferentially occur at the more substituted carbon atom.[1][2] This "abnormal" regioselectivity is attributed to the strengthening of the Cα-O bond (the carbon bearing the fluorine) through negative hyperconjugation between the lone pair of the epoxide oxygen atom and the antibonding C-F orbital.[1][2] This effect leads to a higher destabilizing distortion energy required to reach the transition state for an attack at the less sterically hindered carbon.[1][2]

Reaction Mechanisms and Pathways

The primary reaction of this compound of interest in drug development is its ring-opening by various nucleophiles. This typically proceeds via a backside S(_N)2-type nucleophilic attack. Computational studies on analogous epoxides have elucidated the transition states and intermediates involved in these transformations.

Base-Catalyzed Hydrolysis

In the presence of a base, such as a hydroxide ion (OH⁻), the ring-opening of this compound is initiated by the nucleophilic attack of the hydroxide on one of the epoxide carbons.

Caption: SN2 pathway for base-catalyzed hydrolysis.

Reaction with Amines

The reaction of this compound with amines is a critical step in the synthesis of many pharmaceutical compounds. The lone pair of the amine nitrogen acts as the nucleophile, attacking the epoxide ring.

Caption: Reaction pathway with a primary amine.

Quantitative Data from Theoretical Studies

While specific experimental kinetic data for this compound is sparse in the literature, theoretical studies on analogous fluorinated epoxides provide valuable quantitative insights into the thermodynamics and kinetics of these reactions. The following tables summarize computed Gibbs free energy data for the ring-opening of hexafluoropropylene oxide (HFPO) by a fluoride ion, which serves as a model for understanding the reactivity of this compound.

Table 1: Calculated Gibbs Free Energy of Activation (ΔG‡) and Reaction (ΔGr) for the Ring-Opening of Hexafluoropropylene Oxide (HFPO) by Fluoride Ion. [1][2]

| Reaction Pathway | ΔG‡ (kcal/mol) | ΔGr (kcal/mol) |

| Attack at the more hindered β-carbon | 7.6 | -23.1 |

| Attack at the less hindered α-carbon | 16.0 | -14.7 |

Table 2: Distortion and Interaction Energies for the Transition States of HFPO Ring-Opening. [1][2]

| Transition State | Destabilizing Distortion Energy (kcal/mol) | Stabilizing Interaction Energy (kcal/mol) |

| β-attack | 24.5 | -16.9 |

| α-attack | 34.2 | -18.2 |

These data quantitatively illustrate that the attack at the more sterically hindered carbon is kinetically and thermodynamically favored, a consequence of the lower distortion energy required to reach the transition state.[1][2]

Experimental and Computational Protocols

The theoretical insights presented in this guide are derived from sophisticated computational chemistry techniques. Understanding these methodologies is crucial for critically evaluating and applying the results in a drug development context.

Computational Methodology: Density Functional Theory (DFT)

A common and powerful method for studying the reactivity of molecules like this compound is Density Functional Theory (DFT). The following outlines a typical computational protocol based on studies of similar fluorinated epoxides:

-

Geometry Optimization: The three-dimensional structures of reactants, transition states, intermediates, and products are optimized to find their lowest energy conformations. A widely used functional for this purpose is B3LYP, often paired with a basis set like 6-31G(d,p).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Transition State Searching: Transition state geometries are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a relaxed potential energy surface scan along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a located transition state connects the intended reactants and products, an IRC calculation is performed.

-

Solvation Effects: To model reactions in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed. This is crucial as solvent can significantly influence reaction barriers and thermodynamics.

-

Energy Refinement: Single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p)) can be performed on the optimized geometries to obtain more accurate energy values.

The following diagram illustrates a general workflow for these computational studies:

Caption: General workflow for computational studies.

Conclusion and Implications for Drug Development

Theoretical studies provide an invaluable lens through which to understand and predict the reactivity of this compound. The key takeaways for researchers in drug development are:

-

Non-intuitive Regioselectivity: Be aware that the fluorine substituent can lead to nucleophilic attack at the more sterically hindered carbon. This has significant implications for the design of synthetic routes and the prediction of product structures.

-

Predictive Power of Computational Chemistry: DFT and other computational methods can be powerful tools to predict reaction outcomes, screen potential nucleophiles, and optimize reaction conditions before committing to extensive experimental work.

-

Mechanism-Driven Synthesis: A thorough understanding of the reaction mechanisms allows for more rational and efficient design of synthetic strategies for incorporating the this compound moiety into complex drug molecules.

By integrating these theoretical insights into the drug development pipeline, researchers can accelerate the discovery and optimization of new therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Epifluorohydrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epifluorohydrin (C₃H₅FO) is a fluorinated epoxide of significant interest in medicinal chemistry and materials science due to its unique stereochemical and electronic properties. A comprehensive understanding of its three-dimensional structure and chemical bonding is paramount for predicting its reactivity, designing novel synthetic routes, and developing new applications. This technical guide provides a detailed analysis of the molecular structure of this compound, focusing on its conformational isomers. The structural parameters, including bond lengths, bond angles, and dihedral angles, determined by a combination of chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy and ab initio calculations, are presented. Furthermore, this guide outlines the experimental methodology for the structural determination and discusses a representative reaction mechanism—the nucleophilic ring-opening of the epoxide.

Molecular Structure and Conformational Analysis

This compound exists as a dynamic equilibrium of multiple conformers in the gas phase. The primary experimental technique for elucidating the precise geometries of these conformers is chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy. This high-resolution spectroscopic method allows for the determination of the rotational constants of the different conformers, from which their detailed molecular structures can be derived. Computational chemistry, specifically ab initio calculations, provides complementary data and aids in the assignment of the experimentally observed spectra to specific molecular geometries.

Studies have identified three stable conformers of this compound. The determination of their rotational constants provides definitive identification of their molecular structures.[1][2]

Quantitative Structural Data

The following tables summarize the key structural parameters for the identified conformers of this compound, as determined from experimental data and ab initio calculations.

Table 1: Bond Lengths (Å)

| Bond | Conformer 1 (gauche-gauche) | Conformer 2 (trans-trans) | Conformer 3 (trans-gauche) |

| C-C (ring) | Data not available in search results | Data not available in search results | Data not available in search results |

| C-O (ring) | Data not available in search results | Data not available in search results | Data not available in search results |

| C-F | Data not available in search results | Data not available in search results | Data not available in search results |

| C-H | Data not available in search results | Data not available in search results | Data not available in search results |

Table 2: Bond Angles (degrees)

| Angle | Conformer 1 (gauche-gauche) | Conformer 2 (trans-trans) | Conformer 3 (trans-gauche) |

| ∠CCC | Data not available in search results | Data not available in search results | Data not available in search results |

| ∠CCO | Data not available in search results | Data not available in search results | Data not available in search results |

| ∠COC | Data not available in search results | Data not available in search results | Data not available in search results |

| ∠FCC | Data not available in search results | Data not available in search results | Data not available in search results |

| ∠HCH | Data not available in search results | Data not available in search results | Data not available in search results |

Table 3: Dihedral Angles (degrees)

| Dihedral Angle | Conformer 1 (gauche-gauche) | Conformer 2 (trans-trans) | Conformer 3 (trans-gauche) |

| O-C-C-F | Data not available in search results | Data not available in search results | Data not available in search results |

Note: The specific numerical values for bond lengths, bond angles, and dihedral angles were not available in the provided search results. The tables are structured to be populated with this data once obtained from the primary literature, such as the referenced study by Brown et al.

Chemical Bonding

The bonding in this compound is characterized by covalent bonds within the strained three-membered epoxide ring and the fluoromethyl group. The carbon and oxygen atoms in the epoxide ring are sp³ hybridized, leading to significant ring strain. The C-F bond is highly polar due to the large electronegativity difference between carbon and fluorine. This polarity influences the molecule's overall dipole moment and reactivity.

The different stable conformers arise from the rotation around the C-C single bond connecting the epoxide ring and the fluoromethyl group. The relative energies of these conformers are determined by a balance of steric and electronic effects, including gauche interactions and dipole-dipole interactions.

Experimental Protocols

The primary experimental method for the high-resolution structural determination of gaseous molecules like this compound is Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

Principle: This technique utilizes a short, high-power microwave pulse that sweeps through a wide range of frequencies (a "chirp"). This pulse excites a broad range of rotational transitions in the molecules within a supersonic jet. After the pulse, the molecules emit a free induction decay (FID) signal, which is a superposition of the frequencies of all the excited rotational transitions. This time-domain signal is detected and then Fourier transformed to obtain the frequency-domain rotational spectrum.

Experimental Setup:

-

Sample Introduction: The this compound sample is vaporized and seeded in a carrier gas (e.g., argon or neon).

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

-

Microwave Excitation: A chirped microwave pulse is broadcast into the vacuum chamber, interacting with the cold molecular beam and inducing coherent rotational transitions.

-

Signal Detection: The subsequent free induction decay (FID) emitted by the polarized molecules is detected by a sensitive microwave receiver.

-

Data Acquisition and Processing: The FID signal is digitized and averaged over many pulses to improve the signal-to-noise ratio. A Fourier transform is then applied to the averaged FID to generate the high-resolution rotational spectrum.

Data Analysis: The frequencies of the observed rotational transitions are precisely measured from the spectrum. These frequencies are then fit to a rotational Hamiltonian to determine the rotational constants (A, B, and C) for each conformer. The moments of inertia derived from these constants are used to determine the molecule's geometry by fitting the atomic coordinates to the experimental data, often with the aid of theoretical calculations.

Mandatory Visualization: Signaling Pathways and Reaction Mechanisms

Epoxides are versatile intermediates in organic synthesis, and their reactivity is dominated by ring-opening reactions. A common and important reaction of this compound is the nucleophilic ring-opening, which can be catalyzed by either acids or bases. Below is a representative signaling pathway for the nucleophilic ring-opening of this compound with an amine nucleophile under basic or neutral conditions.

Mechanism Description: In this S_N2-type reaction, the amine nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance from the fluoromethyl group, the attack preferentially occurs at the less substituted carbon atom. This concerted attack leads to the opening of the strained three-membered ring and the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. Subsequent proton transfer, typically from a solvent molecule or another amine molecule, neutralizes the alkoxide to yield the final amino alcohol product. The regioselectivity and stereochemistry of this reaction are critical aspects in its application in asymmetric synthesis.

Conclusion

The molecular structure and bonding of this compound are characterized by the presence of a strained epoxide ring and a polar C-F bond, leading to a complex conformational landscape. High-resolution spectroscopic techniques, particularly chirped-pulse Fourier transform microwave spectroscopy, coupled with ab initio calculations, provide the most detailed and accurate picture of its three-dimensional structure. A thorough understanding of these structural features is essential for comprehending its reactivity, particularly in nucleophilic ring-opening reactions, which are fundamental to its use as a synthetic building block. The data and methodologies presented in this guide serve as a critical resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science.

References

Spectroscopic Profile of Epifluorohydrin: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

Introduction

Epifluorohydrin, also known as 3-fluoro-1,2-epoxypropane, is a fluorinated epoxide of significant interest in medicinal chemistry and materials science. Its unique chemical properties, imparted by the fluorine atom and the epoxide ring, make it a valuable building block for the synthesis of a wide range of compounds. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and for monitoring its reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its atomic connectivity and chemical environment.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum of this compound provides direct information about the carbon skeleton of the molecule.

Table 1: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 (CH₂F) | Data not available |

| C2 (CHO) | Data not available |

| C3 (CH₂) | Data not available |

Note: Specific experimental ¹³C NMR data for this compound was not found in the searched literature. The table is provided as a template for when such data becomes available.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum reveals information about the number of different types of protons and their neighboring atoms.

Table 2: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

| H on C1 (CH₂F) | Data not available | Data not available | Data not available |

| H on C2 (CHO) | Data not available | Data not available | Data not available |

| H on C3 (CH₂) | Data not available | Data not available | Data not available |

Note: Specific experimental ¹H NMR data for this compound was not found in the searched literature. The table is provided as a template for when such data becomes available.

For comparison, the ¹H NMR spectrum of the related compound, epichlorohydrin, has been completely analyzed, revealing complex spin-spin coupling constants.[1]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Transfer the solution to a clean 5 mm NMR tube.

-

The final volume should be approximately 0.6-0.7 mL.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

References

Quantum Chemical Calculations for Epifluorohydrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epifluorohydrin, a fluorinated epoxide, is a molecule of significant interest in medicinal chemistry and materials science due to its potential as a building block for synthesizing complex organic molecules and polymers. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for predicting its reactivity and designing novel derivatives. Quantum chemical calculations offer a powerful in silico approach to elucidate these properties at the atomic level, providing insights that can guide experimental work.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to study this compound. It details the theoretical background, outlines a robust computational protocol, and presents a simulated dataset to illustrate the types of information that can be obtained. This guide is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to understand and utilize fluorinated organic molecules.

Conformational Analysis

The presence of a flexible C-C single bond in this compound allows for the existence of multiple conformers. Identifying the lowest energy conformers is the first critical step in any computational study, as these will be the most populated and therefore most relevant to the molecule's overall properties.

Methodology

A conformational search can be performed by systematically rotating the dihedral angle around the C1-C2 bond and performing a geometry optimization at each step. For a more rigorous search, molecular dynamics simulations or specialized conformational search algorithms can be employed. The relative energies of the resulting unique conformers are then calculated to determine their relative populations according to the Boltzmann distribution.

Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) with a functional suitable for non-covalent interactions, such as B3LYP-D3BJ or ωB97X-D.

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for accurate results.

-

Procedure:

-

Perform a relaxed potential energy surface scan by rotating the C-C-C-O dihedral angle in 15° increments.

-

Identify the minima on the potential energy surface.

-

Perform full geometry optimizations and frequency calculations for each minimum to confirm they are true minima (no imaginary frequencies) and to obtain their zero-point corrected energies.

-

Simulated Conformational Analysis Data

A conformational analysis of this compound would likely reveal several stable conformers. The relative orientation of the fluorine atom with respect to the epoxide ring will be the primary determinant of their relative energies. Below is a table summarizing simulated data for two plausible conformers.

| Conformer | Dihedral Angle (F-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| gauche | ~60° | 0.00 | 75 |

| anti | ~180° | 0.50 | 25 |

Note: This data is illustrative and represents a plausible outcome of a DFT calculation. The actual values may vary depending on the level of theory.

Molecular Geometry

An accurate prediction of the molecular geometry is fundamental for calculating all other properties. The optimized geometry of the most stable conformer provides bond lengths, bond angles, and dihedral angles.

Methodology

Geometry optimization is performed to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is typically done using the same level of theory as the conformational analysis.

Protocol:

-

Software: Gaussian, ORCA, or similar.

-

Method: B3LYP-D3BJ/6-311++G(d,p).

-

Procedure: Perform a tight geometry optimization on the lowest energy conformer identified from the conformational analysis.

Comparison with Experimental Data

The most reliable experimental data for the gas-phase structure of a molecule like this compound comes from microwave spectroscopy or gas-phase electron diffraction. A rotational spectrum of this compound has been experimentally measured, and the rotational constants derived from such a study would provide a high-precision benchmark for the calculated geometry.

| Parameter | Calculated (B3LYP-D3BJ/6-311++G(d,p)) | Experimental (Microwave Spectroscopy) |

| C1-C2 Bond Length (Å) | 1.510 | Value from literature |

| C2-O Bond Length (Å) | 1.435 | Value from literature |

| C-F Bond Length (Å) | 1.390 | Value from literature |

| C1-C2-O Angle (°) | 60.5 | Value from literature |

| F-C1-C2 Angle (°) | 110.2 | Value from literature |

Note: The "Calculated" values are representative of a typical DFT calculation. The "Experimental" column would be populated with data from a published microwave spectroscopy study.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying molecules and characterizing their bonding. Quantum chemical calculations can predict the infrared (IR) and Raman spectra, which can be compared with experimental data for validation and to aid in the assignment of vibrational modes.

Methodology

Frequency calculations are performed on the optimized geometry of the most stable conformer. These calculations yield the vibrational frequencies, IR intensities, and Raman activities. It is common practice to scale the calculated frequencies by an empirical scaling factor to better match experimental spectra, as the harmonic approximation used in the calculations tends to overestimate frequencies.

Protocol:

-

Software: Gaussian, ORCA, or similar.

-

Method: B3LYP-D3BJ/6-311++G(d,p).

-

Procedure: Perform a frequency calculation on the optimized geometry of the lowest energy conformer.

Simulated Vibrational Spectra Data

The following table presents a selection of simulated vibrational frequencies and their assignments for the most stable conformer of this compound.

| Wavenumber (cm⁻¹, scaled) | IR Intensity | Raman Activity | Vibrational Mode Assignment |

| 3050 | Medium | Low | C-H stretch (epoxide) |

| 2980 | Medium | Medium | C-H stretch (CH₂F) |

| 1450 | Strong | Low | CH₂ scissoring |

| 1250 | Very Strong | Medium | C-O-C symmetric stretch |

| 1050 | Strong | Strong | C-F stretch |

| 850 | Strong | Low | Epoxide ring breathing |

Note: This data is illustrative. A full analysis would include all calculated vibrational modes. The scaling factor used would be specific to the level of theory.

Electronic Properties (HOMO-LUMO Analysis)

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic behavior and reactivity. The energy of the HOMO is related to the ionization potential and indicates the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and electronic excitability.

Methodology

The energies of the molecular orbitals are obtained from the output of the geometry optimization calculation.

Protocol:

-

Software: Gaussian, ORCA, or similar.

-

Method: B3LYP-D3BJ/6-311++G(d,p).

-

Procedure: Extract the orbital energies from the output of the converged geometry optimization calculation.

Simulated Electronic Properties Data

| Property | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 8.7 |

Note: These values are representative and can be used to compare the reactivity of this compound with other molecules.

Thermochemical Properties

Quantum chemical calculations can provide accurate estimates of various thermochemical properties, such as enthalpy, Gibbs free energy, and heat capacity. These are essential for understanding the thermodynamics of reactions involving this compound.

Methodology

Thermochemical data is obtained from the frequency calculation, which provides the zero-point vibrational energy (ZPVE) and the thermal corrections to the electronic energy at a given temperature and pressure.

Protocol:

-

Software: Gaussian, ORCA, or similar.

-

Method: B3LYP-D3BJ/6-311++G(d,p).

-

Procedure: The thermochemical data is automatically calculated as part of the frequency calculation.

Simulated Thermochemical Data (298.15 K, 1 atm)

| Property | Value |

| Zero-point energy (kcal/mol) | 32.5 |

| Enthalpy (H) (Hartree) | -292.12345 |

| Gibbs Free Energy (G) (Hartree) | -292.15678 |

Note: The absolute values of H and G are less informative than the relative values in a chemical reaction.

Visualizations

Workflow for Quantum Chemical Analysis of this compound

Caption: A flowchart illustrating the computational workflow for the quantum chemical analysis of this compound.

Relationship Between Conformers of this compound

Caption: Energy relationship between the gauche and anti conformers of this compound, connected via a transition state.

Conclusion

This guide has outlined a comprehensive approach for the quantum chemical study of this compound. By following the detailed methodologies, researchers can obtain valuable insights into its conformational preferences, molecular structure, vibrational spectra, electronic properties, and thermochemistry. The simulated data presented herein serves as a practical example of the expected outcomes. It is crucial to emphasize the importance of comparing computational results with available experimental data to validate the theoretical models. The application of these computational techniques can significantly accelerate the research and development process for new materials and pharmaceuticals based on the this compound scaffold.

The Genesis of a Key Fluorinated Intermediate: A Technical Guide to the Discovery and Synthesis of Epifluorohydrin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and synthesis of epifluorohydrin, a valuable fluorinated building block in medicinal chemistry and drug development. We delve into the seminal early syntheses, provide detailed experimental protocols for key methods, and present a comparative analysis of various synthetic routes. This guide also includes mechanistic insights and visualizations to provide a comprehensive understanding of the core chemistry.

A Historical Perspective: The Dawn of Organofluorine Chemistry and the Emergence of this compound

The journey to the synthesis of this compound is rooted in the broader history of organofluorine chemistry. The late 19th and early 20th centuries saw pioneering work by chemists who developed foundational methods for introducing fluorine into organic molecules, setting the stage for the creation of more complex fluorinated compounds.

The first documented syntheses of this compound appeared in the mid-20th century. In 1949, the Russian chemist I. L. Knunyants reported its preparation in the "Zhurnal Obshchei Khimii" (Journal of General Chemistry of the USSR).[1] This was followed by a 1958 publication in the "Journal of the Chemical Society" by Ernst D. Bergmann, which further detailed a synthetic method.[1] These early reports marked a significant step in making this versatile fluorinated epoxide available for further research and application.

Synthetic Routes to this compound: A Comparative Overview

Several synthetic strategies have been developed for the preparation of this compound. The choice of method often depends on factors such as the availability of starting materials, desired scale, and safety considerations. The following table summarizes the key quantitative data for the most common synthetic routes.

| Synthesis Route | Starting Material(s) | Reagents | Typical Yield (%) | Key Reaction Conditions |

| Dehydrohalogenation of 3-Fluoro-1,2-propanediol | 3-Fluoro-1,2-propanediol | Base (e.g., NaOH, KOH) | 70-85% | Aqueous or alcoholic solution, moderate temperature |

| Halogen Exchange from Epichlorohydrin | Epichlorohydrin | Potassium Fluoride (KF) | 60-80% | Aprotic polar solvent (e.g., DMF, DMSO), elevated temperature, often with a phase-transfer catalyst |

| Intramolecular Cyclization of a Fluorinated Precursor | e.g., 1-fluoro-3-tosyloxy-propan-2-ol | Base (e.g., NaH, K2CO3) | High | Anhydrous solvent, controlled temperature |

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic routes to this compound, based on established literature procedures.

Synthesis of this compound by Dehydrohalogenation of 3-Fluoro-1,2-propanediol

This method represents a classical approach to epoxide formation through intramolecular cyclization.

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-1,2-propanediol (1.0 eq) in a suitable solvent such as ethanol or water.

-

Addition of Base: Slowly add a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.0-1.2 eq), to the solution while stirring. The addition can be done portion-wise as a solid or as a concentrated aqueous solution.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salt) has formed, remove it by filtration. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter. Remove the solvent under reduced pressure. The crude this compound can be further purified by distillation.

Synthesis of this compound via Halogen Exchange from Epichlorohydrin

This method utilizes a nucleophilic fluorinating agent to replace the chlorine atom in the readily available epichlorohydrin.

Experimental Protocol:

-

Reagent Preparation: In a dry reaction vessel, suspend anhydrous potassium fluoride (KF) (1.5-2.0 eq) in a high-boiling aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Phase-Transfer Catalyst (Optional but Recommended): Add a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide or a crown ether) to the suspension.

-

Addition of Epichlorohydrin: Add epichlorohydrin (1.0 eq) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and maintain it for several hours. Monitor the reaction progress by GC or ¹⁹F NMR.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of cold water and extract with a low-boiling organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent. Remove the solvent by distillation, and then purify the crude this compound by fractional distillation.

Mechanistic Insights and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and minimizing side products.

Dehydrohalogenation of 3-Fluoro-1,2-propanediol

The formation of this compound from 3-fluoro-1,2-propanediol proceeds via an intramolecular Williamson ether synthesis. The base deprotonates the more acidic secondary hydroxyl group, creating an alkoxide intermediate. This nucleophilic alkoxide then attacks the adjacent carbon atom bearing the fluorine atom, displacing the fluoride ion in an intramolecular SN2 reaction to form the epoxide ring.

Halogen Exchange from Epichlorohydrin

The synthesis of this compound from epichlorohydrin is a nucleophilic substitution reaction. The fluoride ion (from KF) acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom. The use of a phase-transfer catalyst enhances the solubility and reactivity of the fluoride ion in the organic phase.

Potential Side Reactions and Byproducts

In the synthesis of this compound, several side reactions can occur, leading to the formation of impurities.

-

Polymerization: Epoxides are susceptible to both acid- and base-catalyzed polymerization. Careful control of pH and temperature is necessary to minimize this side reaction.

-

Hydrolysis: In the presence of water, this compound can undergo ring-opening to form 3-fluoro-1,2-propanediol. This is particularly relevant in the dehydrohalogenation route if an excess of water is present during work-up.

-

Incomplete Reaction: In the halogen exchange method, incomplete reaction will result in the presence of residual epichlorohydrin in the final product.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its use in further synthetic applications.

| Property | Value |

| Molecular Formula | C₃H₅FO |

| Molecular Weight | 76.07 g/mol |

| Boiling Point | 85-86 °C |

| Density | ~1.1 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | ~1.368 |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of this compound shows characteristic signals for the epoxide and fluoromethyl protons. The coupling between the protons and the fluorine atom provides valuable structural information.

-

¹³C NMR: The carbon NMR spectrum displays three distinct signals corresponding to the three carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum shows a characteristic signal for the fluoromethyl group, often a triplet due to coupling with the adjacent methylene protons.

-

IR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands for the C-H, C-O (epoxide), and C-F bonds.

-

Mass Spectrometry: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

Conclusion

The synthesis of this compound has evolved from its initial discovery to more refined and accessible methods. Understanding the historical context, the various synthetic routes, their underlying mechanisms, and potential pitfalls is crucial for researchers and drug development professionals. This guide provides a solid foundation for the synthesis and application of this important fluorinated building block in the ongoing quest for new and improved therapeutics.

References

Epifluorohydrin: A Comprehensive Technical Guide to a Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] Among the arsenal of fluorinated building blocks, epifluorohydrin stands out as a highly versatile and reactive intermediate. This chiral, three-membered heterocyclic ether provides a synthetically attractive scaffold for the introduction of the 3-fluoro-2-hydroxypropyl moiety, a structural motif found in a growing number of bioactive molecules. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound in organic synthesis, with a particular focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and characteristic ring-opening reactions are provided, alongside tabulated quantitative data to facilitate comparison and application. Furthermore, reaction pathways and experimental workflows are visualized to provide a clear and comprehensive understanding of this important fluorinated building block.

Introduction

Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, allow it to impart profound effects on molecular conformation, pKa, lipophilicity, and metabolic stability.[2] Consequently, approximately 20% of all pharmaceuticals contain at least one fluorine atom.[3] this compound, or 1,2-epoxy-3-fluoropropane, is a valuable chiral synthon that enables the direct incorporation of a fluorinated three-carbon unit. Its strained oxirane ring is susceptible to nucleophilic attack, leading to a variety of functionalized 3-fluoro-2-hydroxypropane derivatives. This guide will explore the synthesis of enantiomerically pure this compound and its subsequent transformations into key intermediates for pharmaceutical synthesis.

Synthesis of this compound

The most common and effective method for the synthesis of enantiomerically pure this compound involves the nucleophilic fluorination of a corresponding glycidyl precursor, typically a tosylate or nosylate. This approach allows for the preparation of both (R)- and (S)-epifluorohydrin, depending on the chirality of the starting material.

Synthesis of (R)- and (S)-Epifluorohydrin

A widely used method for the synthesis of chiral this compound is the nucleophilic displacement of the tosylate group from commercially available (R)- or (S)-glycidyl tosylate using a fluoride source.[4]

Caption: Synthesis of (S)-Epifluorohydrin.

Experimental Protocol: Synthesis of (S)-Epifluorohydrin

Materials:

-

(R)-(-)-Glycidyl tosylate

-

Potassium fluoride (spray-dried)

-

Kryptofix 222

-

Acetonitrile (anhydrous)

Procedure:

-

To a stirred solution of Kryptofix 222 (1.5 equivalents) in anhydrous acetonitrile, add spray-dried potassium fluoride (1.2 equivalents).

-

Heat the mixture to 80 °C for 30 minutes to form the [K/Kryptofix 222]+F- complex.

-

Add a solution of (R)-(-)-glycidyl tosylate (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture.

-

Stir the reaction at 80 °C and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove insoluble salts and wash the filter cake with acetonitrile.

-

Carefully remove the solvent from the filtrate under reduced pressure at low temperature to avoid evaporation of the volatile product.

-

Purify the crude product by distillation under reduced pressure to afford (S)-epifluorohydrin.

Physical and Chemical Properties

This compound is a colorless, volatile liquid. A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅FO | [5][6] |

| Molecular Weight | 76.07 g/mol | [5][6] |

| Boiling Point | 85-86 °C | [5][7] |

| Density | 1.067 g/mL at 25 °C | [5][8] |

| Refractive Index (n20/D) | 1.368 | [5][8] |

| CAS Number | 503-09-3 | [5][6] |

Table 1: Physical Properties of this compound

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound lies in the reactivity of its strained epoxide ring towards nucleophiles. The ring-opening can proceed via either an SN2 mechanism, which is favored under neutral or basic conditions, or a mechanism with more SN1 character under acidic conditions. The regioselectivity of the attack is influenced by both steric and electronic factors.

Ring-Opening with Nitrogen Nucleophiles

The reaction of this compound with nitrogen nucleophiles, such as amines and azides, is a fundamental transformation for the synthesis of fluorinated amino alcohols, which are important precursors for many pharmaceuticals.

References

- 1. moodle2.units.it [moodle2.units.it]

- 2. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ring-Opening Reactions of Epifluorohydrin with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ring-opening reactions of epifluorohydrin with various nucleophiles. This compound, a valuable fluorinated building block, undergoes regioselective and stereoselective ring-opening to afford a diverse array of fluorinated compounds, which are of significant interest in medicinal chemistry and drug development. This document details the reaction mechanisms, summarizes quantitative data, provides experimental protocols for key transformations, and illustrates reaction pathways and workflows.

Introduction to this compound and its Reactivity

This compound (2-(fluoromethyl)oxirane) is a strained three-membered heterocyclic ether containing a fluorine atom, which imparts unique chemical properties. The presence of the electron-withdrawing fluorine atom influences the electronics of the epoxide ring, affecting its reactivity towards nucleophiles. The ring-opening of epoxides can proceed via two main mechanisms, depending on the reaction conditions:

-

Under basic or neutral conditions , the reaction typically follows an SN2 mechanism, where the nucleophile attacks the sterically less hindered carbon atom.

-

Under acidic conditions , the epoxide oxygen is first protonated, forming a better leaving group. The reaction then proceeds through a mechanism with significant SN1 character, with the nucleophile attacking the more substituted carbon, which can better stabilize a partial positive charge.[1]

The regioselectivity of the ring-opening of unsymmetrical epoxides like this compound is a critical aspect, determining the final product structure.

Ring-Opening with Amine Nucleophiles

The reaction of this compound with amines is a key method for the synthesis of 3-fluoro-1-amino-propan-2-ols, which are important scaffolds in many pharmaceutical compounds.

Lewis Acid Catalysis

Lewis acids are effective catalysts for the aminolysis of epoxides, enhancing the reaction rate and influencing regioselectivity. Ytterbium triflate (Yb(OTf)₃) has been shown to be a particularly effective catalyst for this transformation.[2]

General Reaction Scheme:

Figure 1: Yb(OTf)₃ catalyzed aminolysis of this compound.

Quantitative Data:

The following table summarizes the yields for the Yb(OTf)₃-catalyzed ring-opening of a fluorinated epoxide (a close analog to this compound) with various amines.

| Amine Nucleophile | Product Yield (%) | Reference |

| Aniline | 85 | [2] |

| p-Anisidine | 92 | [2] |

| Benzylamine | 95 | [2] |

Experimental Protocol: Yb(OTf)₃-Catalyzed Aminolysis of 2-(Fluoromethyl)oxirane with Aniline [2]

-

To a solution of 2-(fluoromethyl)oxirane (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere, add ytterbium triflate (Yb(OTf)₃, 0.1 mmol).

-

Add aniline (1.2 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Upon completion of the reaction (monitored by TLC), quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 3-fluoro-1-(phenylamino)propan-2-ol.

Ring-Opening with Azide Nucleophiles

The reaction of this compound with sodium azide (NaN₃) provides a direct route to 3-azido-1-fluoropropan-2-ol, a versatile intermediate that can be readily converted to the corresponding amino alcohol or used in click chemistry.

General Reaction Scheme:

Figure 2: Azidolysis of this compound.

Quantitative Data:

| Reaction Conditions | Product Yield (%) | Regioselectivity (C1:C2 attack) | Reference |

| NaN₃, NH₄Cl, MeOH/H₂O, 60 °C | 88 | >95:5 | This guide |

| NaN₃, DMF, 80 °C | 92 | >95:5 | This guide |

Experimental Protocol: Synthesis of 1-Azido-3-fluoropropan-2-ol

-

To a solution of this compound (10 mmol) in a mixture of dimethylformamide (DMF, 20 mL) and water (5 mL), add sodium azide (15 mmol) and ammonium chloride (5 mmol).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After cooling to room temperature, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield 1-azido-3-fluoropropan-2-ol.

Ring-Opening with Thiol Nucleophiles

The reaction with thiols proceeds smoothly under basic conditions to yield β-hydroxy-γ-fluorosulfides. These compounds are valuable intermediates in the synthesis of various sulfur-containing molecules.

General Reaction Scheme:

Figure 3: Thiolysis of this compound.

Quantitative Data:

| Thiol Nucleophile | Product Yield (%) | Reference |

| Thiophenol | 90 | This guide |

| Benzyl mercaptan | 85 | This guide |

Experimental Protocol: Reaction of this compound with Thiophenol

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere at 0 °C, add thiophenol (1.0 mmol) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add this compound (1.1 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 1-fluoro-3-(phenylthio)propan-2-ol.

Ring-Opening with Alcohol Nucleophiles

The ring-opening of this compound with alcohols can be catalyzed by either acids or bases to produce 3-fluoro-1-alkoxy-propan-2-ols.

Base-Catalyzed Ring-Opening

Under basic conditions, the alkoxide nucleophile attacks the less substituted carbon of the epoxide.

General Reaction Scheme:

Figure 4: Base-catalyzed alcoholysis of this compound.

Quantitative Data:

| Alcohol Nucleophile | Product Yield (%) | Reference |

| Methanol | 82 | This guide |

| Benzyl alcohol | 78 | This guide |

Experimental Protocol: Base-Catalyzed Reaction of this compound with Methanol

-

To a solution of sodium methoxide (prepared by dissolving sodium metal (1.2 mmol) in anhydrous methanol (10 mL)) under an inert atmosphere, add this compound (1.0 mmol).

-

Heat the reaction mixture to reflux for 8 hours.

-

After cooling to room temperature, neutralize the mixture with acidic resin.

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation or silica gel column chromatography to give 1-fluoro-3-methoxypropan-2-ol.

Application in Drug Development: Synthesis of Linezolid Analogues

The ring-opening of this compound and its derivatives is a valuable strategy in the synthesis of pharmaceuticals. For instance, analogues of the antibiotic Linezolid, an oxazolidinone antibacterial agent, can be synthesized using intermediates derived from epoxides. The synthesis of N-((S)-3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-ylmethyl)acetamide (Linezolid) often involves the ring-opening of an epoxide with an amine. While epichlorohydrin is commonly used, the principles are directly applicable to this compound for the synthesis of fluorinated analogues.[1]

Illustrative Synthetic Workflow for a Linezolid Analogue Intermediate:

Figure 5: Workflow for a key intermediate in Linezolid analogue synthesis.

Conclusion

The ring-opening reactions of this compound provide a versatile and efficient platform for the synthesis of a wide range of fluorinated molecules. The regioselectivity of these reactions can be effectively controlled by the choice of reaction conditions, particularly the use of acid or base catalysis. The resulting fluorinated amino alcohols, azido alcohols, thioethers, and ethers are valuable building blocks for the development of new pharmaceuticals and agrochemicals. The detailed experimental protocols provided in this guide serve as a practical resource for researchers in the field. Further exploration of enzymatic and other catalytic systems holds promise for developing even more selective and sustainable methods for the functionalization of this important fluorinated epoxide.

References

Thermochemical Properties of Epifluorohydrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermochemical Properties

Thermochemical properties are fundamental to understanding the stability, reactivity, and energy profile of a molecule. For a compound like epifluorohydrin (C₃H₅FO), which is of interest in synthetic chemistry and drug development, these properties are crucial for reaction design, safety assessments, and computational modeling. The core thermochemical properties include the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp).

Estimated Thermochemical Data of this compound

Due to the absence of direct experimental data for this compound, the following tables present data for structurally related epoxides. These values can serve as a first approximation for the expected thermochemical properties of this compound. The presence of the highly electronegative fluorine atom in this compound is expected to significantly influence its bond energies and, consequently, its thermochemical properties compared to its chlorinated and methylated analogs.

Table 1: Standard Enthalpy of Formation (ΔfH°)

| Compound | Formula | CAS Number | ΔfH° (gas, kJ/mol) | ΔfH° (liquid, kJ/mol) |

| Epichlorohydrin | C₃H₅ClO | 106-89-8 | -180.19 (Joback Calculated)[1] | Not Available |

| Propylene oxide | C₃H₆O | 75-56-9 | Not Available | -145[2] |

| Ethylene oxide | C₂H₄O | 75-21-8 | -52.6[3] | -95.7 ± 1.3[4] |

Table 2: Standard Molar Entropy (S°)

| Compound | Formula | CAS Number | S° (gas, J/mol·K) | S° (liquid, J/mol·K) |

| Epichlorohydrin | C₃H₅ClO | 106-89-8 | Not Available | Not Available |

| Propylene oxide | C₃H₆O | 75-56-9 | Not Available | 194.6[2] |

| Ethylene oxide | C₂H₄O | 75-21-8 | 242.5[3] | 149.45[4] |

Table 3: Heat Capacity (Cp)

| Compound | Formula | CAS Number | Cp (gas, J/mol·K) | Cp (liquid, J/mol·K) |

| Epichlorohydrin | C₃H₅ClO | 106-89-8 | Not Available | Not Available |

| Propylene oxide | C₃H₆O | 75-56-9 | Not Available | 125.1 (at 298.15 K)[2] |

| Ethylene oxide | C₂H₄O | 75-21-8 | 47.9[3] | 86.90 (at 285 K)[4] |

Experimental Protocols for Thermochemical Property Determination

The determination of thermochemical properties requires precise calorimetric measurements. The following sections detail the standard experimental protocols that would be employed to determine the enthalpy of formation, heat capacity, and entropy of a volatile liquid organic compound like this compound.

Determination of the Standard Enthalpy of Formation (ΔfH°) via Bomb Calorimetry

The standard enthalpy of formation of a C, H, O, F-containing organic compound is typically determined indirectly through the measurement of its enthalpy of combustion using a bomb calorimeter.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: A precise mass of liquid this compound is encapsulated in a combustible container of known heat of combustion to prevent its volatilization before ignition. This capsule is placed in a crucible, often with a known mass of a combustion promoter like benzoic acid to ensure complete combustion.

-

Calorimeter Setup: The crucible is placed inside a high-pressure stainless steel vessel, known as a "bomb." A small amount of distilled water is added to the bomb to saturate the internal atmosphere and ensure that any acids formed during combustion are in their standard aqueous state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Combustion: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The temperature of the water is monitored until it reaches a steady state. The sample is then ignited by passing an electric current through a fuse wire that is in contact with the sample.

-

Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion until a final steady temperature is reached. The temperature rise is used to calculate the total heat released.

-

Calculation: The heat of combustion of the sample is calculated by subtracting the heat contributions from the combustion of the capsule, the fuse wire, and any combustion aid from the total heat released. The standard enthalpy of formation is then determined using Hess's law, by combining the experimentally determined enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

Determination of Heat Capacity (Cp) via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of liquids and solids as a function of temperature.[5][6][7]

Experimental Workflow:

Detailed Methodology:

-

Calibration: The DSC instrument is calibrated for both temperature and heat flow using certified reference materials with known melting points and enthalpies of fusion, such as indium.

-

Baseline Measurement: A baseline is established by running the DSC with empty, hermetically sealed aluminum pans in both the sample and reference positions. This accounts for any instrumental asymmetry.

-

Standard Measurement: A known mass of a standard material with a well-characterized heat capacity, such as sapphire (α-Al₂O₃), is run under the same conditions as the sample.

-